molecular formula C14H17NO5 B12840708 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid

4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid

Cat. No.: B12840708
M. Wt: 279.29 g/mol
InChI Key: JWJSRDFUSAITRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a tetrahydro-2H-pyran-4-yl group attached via an oxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tetrahydro-2H-pyran using a suitable protecting group such as a silyl ether. This is followed by the formation of the oxycarbonyl linkage through a reaction with a chloroformate derivative. The final step involves the coupling of the protected intermediate with benzoic acid under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The oxycarbonyl linkage can be reduced to form alcohol derivatives.

    Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylate salts, while reduction of the oxycarbonyl linkage produces alcohol derivatives.

Scientific Research Applications

4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The oxycarbonyl linkage can be hydrolyzed under acidic or enzymatic conditions, releasing the active benzoic acid moiety. This moiety can then interact with various biological targets, including enzymes and receptors, to exert its effects. The tetrahydro-2H-pyran group may also play a role in modulating the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(oxan-4-yloxycarbonylamino)methyl]benzoic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)11-3-1-10(2-4-11)9-15-14(18)20-12-5-7-19-8-6-12/h1-4,12H,5-9H2,(H,15,18)(H,16,17)

InChI Key

JWJSRDFUSAITRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.